molecular formula C9H8Cl2O B1427578 5,7-dichloro-2,3-dihydro-1H-inden-1-ol CAS No. 1188144-09-3

5,7-dichloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1427578
CAS No.: 1188144-09-3
M. Wt: 203.06 g/mol
InChI Key: MSBZPTHVBLQOPJ-UHFFFAOYSA-N
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Description

5,7-dichloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol It is a derivative of indanone, characterized by the presence of two chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 1 position of the indanone ring

Preparation Methods

The synthesis of 5,7-dichloro-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of indanone derivatives. One common method includes the bromination of indanone using N-bromosuccinimide (NBS) followed by a reaction with carbamate to form the corresponding dinitrile . This intermediate can then be hydrolyzed to yield this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5,7-dichloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-dichloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dichloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. For example, its derivatives may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.

Comparison with Similar Compounds

5,7-dichloro-2,3-dihydro-1H-inden-1-ol can be compared with other indanone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties.

Biological Activity

5,7-Dichloro-2,3-dihydro-1H-inden-1-ol (referred to as DCPIB) is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through chlorination of indanone derivatives. The synthesis often employs advanced methods such as continuous flow reactors to optimize yield and purity. The compound contains hydroxyl and chlorine functional groups that are crucial for its biological interactions.

Research indicates that DCPIB exhibits multiple mechanisms of action:

  • Inhibition of Ion Channels : DCPIB has been identified as a reversible and selective blocker of volume-regulated anion channels (VRAC), significantly inhibiting hypotonic solution-induced Cl currents in various cell types. For instance, it demonstrated a 50% inhibition at concentrations as low as 4.1 µM in calf pulmonary artery endothelial cells.
  • Enzyme Interaction : The compound's hydroxyl group allows it to form hydrogen bonds with specific enzymes or receptors, potentially inhibiting their activity. This interaction is particularly relevant in biochemical assays where enzyme inhibition is measured.

Antimicrobial Activity

DCPIB and its derivatives have been studied for their antimicrobial properties. The presence of chlorine atoms in the structure enhances binding affinity to microbial targets. Preliminary studies suggest that DCPIB may inhibit bacterial enzymes or disrupt cell membranes, contributing to its antimicrobial effects .

Anticancer Potential

In anticancer research, DCPIB has shown promise in interfering with cellular signaling pathways and inducing apoptosis in cancer cells. Its structural features allow for effective interaction with cancer-related molecular targets, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Ion Channel Inhibition :
    • Objective : To assess the inhibitory effects of DCPIB on VRAC.
    • Findings : Demonstrated significant inhibition of Cl currents at low concentrations in endothelial cells, indicating potential therapeutic applications in conditions where ion channel regulation is critical.
  • Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Findings : Showed effective inhibition against Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Anticancer Activity Evaluation :
    • Objective : To explore the effects of DCPIB on cancer cell lines.
    • Findings : Induced apoptosis in specific cancer cell lines through modulation of signaling pathways, warranting further exploration into its use as an anticancer drug .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameBiological ActivityKey Findings
4,6-Dichloro-2,3-dihydro-1H-inden-1-olAntimicrobial & AnticancerEffective against various pathogens; induces apoptosis
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineAntimalarialPotent against P. falciparum with low IC50 values
Pyrrole DerivativesAntibacterialDemonstrated good activity against S. aureus and E. coli

Properties

IUPAC Name

5,7-dichloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZPTHVBLQOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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